4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Overview
Description
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring two pyrazole rings substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of bromine atoms and the formation of the carboxamide group. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and pyrazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a single pyrazole ring substituted with a bromine atom.
N-ethyl-1H-pyrazole-5-carboxamide: Lacks the bromine substitution but shares the pyrazole and carboxamide structure.
Uniqueness
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole rings and bromine substitutions, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
4-bromo-N-[2-(4-bromopyrazol-1-yl)ethyl]-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N5O/c1-2-18-10(9(13)6-16-18)11(19)14-3-4-17-7-8(12)5-15-17/h5-7H,2-4H2,1H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDTEKJLTZTRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NCCN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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